molecular formula C11H19N5O2 B3137633 N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 439110-53-9

N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B3137633
CAS RN: 439110-53-9
M. Wt: 253.3 g/mol
InChI Key: UOBVPDIEKJVGQU-UHFFFAOYSA-N
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Description

N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPA is a triazole derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Morpholine Derivatives in Scientific Research

Morpholine derivatives have been extensively studied for their versatile applications in various fields of scientific research. These compounds are crucial for the development of pharmaceuticals due to their broad spectrum of pharmacological activities. Recent studies have focused on the synthesis and application of piperazine and morpholine analogues, revealing their potential in medicinal chemistry. These compounds exhibit a range of pharmacophoric activities, indicating their importance in drug discovery and development processes (Al-Ghorbani Mohammed et al., 2015). Moreover, morpholino oligos, closely related to morpholine derivatives, have been recognized for their capability to inhibit gene function in embryos, showcasing their utility in genetic studies and molecular biology (J. Heasman, 2002).

1,2,4-Triazole Derivatives in Scientific Research

1,2,4-Triazole derivatives are another group of compounds with significant research implications. These derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. A review on the biological features of new 1,2,4-triazole derivatives highlights their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities, among others (M. V. Ohloblina, 2022). Furthermore, synthetic routes for 1,4-disubstituted 1,2,3-triazoles have been reviewed, emphasizing their importance in drug discovery, bioconjugation, and material science (C. Kaushik et al., 2019).

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c17-11(8-16-10-12-9-14-16)13-2-1-3-15-4-6-18-7-5-15/h9-10H,1-8H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBVPDIEKJVGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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